N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide
Description
N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide is a brominated propanamide derivative featuring a 3,5-di(trifluoromethyl)phenyl substituent. This compound belongs to a class of halogenated aromatic amides, which are of interest in medicinal and materials chemistry due to their unique electronic and steric properties. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the bromine atom at the 3-position of the propanamide backbone may influence reactivity in substitution or coupling reactions.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF6NO/c12-2-1-9(20)19-8-4-6(10(13,14)15)3-7(5-8)11(16,17)18/h3-5H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWRZHWMAVBMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N1-[3,5-di(trifluoromethyl)phenyl]-3-hydroxypropanamide.
Oxidation: Formation of N1-[3,5-di(trifluoromethyl)phenyl]-3-carboxypropanamide.
Scientific Research Applications
Chemical Properties and Structure
N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide possesses a molecular formula of and a molecular weight of approximately 392.18 g/mol. The trifluoromethyl groups contribute to its lipophilicity and metabolic stability, making it an interesting candidate for various chemical reactions and biological interactions.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its bromine atom serves as a versatile site for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This compound can be involved in:
- Cross-coupling reactions : It can participate in Suzuki or Heck coupling reactions to form biaryl compounds that are important in pharmaceuticals and agrochemicals.
- Functionalization of aromatic systems : The presence of trifluoromethyl groups enhances the reactivity of aromatic rings, allowing for selective functionalization.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial properties : Studies have shown that compounds with trifluoromethyl substitutions can enhance antimicrobial efficacy against various pathogens.
- Anticancer activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, although further studies are required to elucidate the mechanisms involved.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a lead compound for drug development:
- Drug Design : The structural features of this compound make it suitable for modification to enhance its pharmacological properties. The trifluoromethyl groups can improve bioavailability and metabolic stability.
- Targeted Therapeutics : Research is ongoing to investigate its potential as a targeted therapeutic agent against specific diseases by modifying its structure to optimize interaction with biological targets.
Mechanism of Action
The mechanism of action of N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A critical comparator is 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide (reported in ). Both compounds share a brominated propanamide core but differ in aromatic substituents:
- 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide : The tert-butyl groups are electron-donating and sterically bulky, which may reduce reactivity at the aromatic ring while enhancing crystallinity, as evidenced by its X-ray structure determination .
Table 1: Key Structural and Hypothetical Property Comparisons
Biological Activity
N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
This compound is characterized by the presence of trifluoromethyl groups on the phenyl ring, which are known to enhance pharmacological properties. The synthesis typically involves the acylation of 3-bromopropanamide with 3,5-di(trifluoromethyl)aniline. The structural confirmation can be achieved through various spectroscopic methods including NMR and mass spectrometry.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial properties and its role as an inhibitor of cholinesterases.
2.1 Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL for certain derivatives against S. aureus and E. faecalis biofilms .
2.2 Cholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- Inhibition Potency : The inhibition studies showed IC50 values ranging from 9.2 to 196.6 μmol/L for AChE and BuChE respectively . This suggests moderate activity that could be optimized through further chemical modifications.
3.1 Antimicrobial Studies
A study focused on the synthesis of various pyrazole derivatives containing trifluoromethyl groups demonstrated their antibacterial efficacy against Gram-positive bacteria . The presence of the trifluoromethyl group was crucial for enhancing their antimicrobial activity.
- Findings : Compounds with multiple substitutions showed improved antibacterial properties compared to their mono-substituted counterparts.
3.2 Toxicity Assessments
In vitro toxicity studies were conducted using human cell lines (HEK-293). Compounds were tested at concentrations of 50 and 25 µg/mL to determine their cytotoxic effects.
Q & A
Basic: What are the key considerations for synthesizing N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide in high yield?
Methodological Answer:
Synthesis typically involves coupling 3-bromopropanoyl chloride with 3,5-di(trifluoromethyl)aniline under anhydrous conditions. Optimize stoichiometry (1:1.1 molar ratio of acyl chloride to amine) and use a base like triethylamine to neutralize HCl. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. Monitor reaction progress by TLC (Rf ~0.3–0.4 in 3:1 hexane/EtOAc) .
Basic: How is structural confirmation of this compound achieved?
Methodological Answer:
Combine spectroscopic techniques:
- NMR : H NMR shows characteristic signals for the trifluoromethyl groups (δ ~7.5–7.8 ppm for aromatic protons) and the bromopropanamide chain (δ ~3.5–4.0 ppm for CHBr). F NMR confirms CF groups (δ ~-63 ppm) .
- LC-MS : ESI-MS in positive mode should display [M+H] peaks matching the molecular weight (CHBrFNO: ~392.0 Da) .
Advanced: What factors influence the compound’s stability under varying storage conditions?
Methodological Answer:
Stability studies indicate:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture : The bromine substituent is susceptible to hydrolysis; use anhydrous solvents and inert atmospheres during handling.
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Avoid prolonged exposure to heat during synthesis .
Advanced: How does the bromine atom in the propanamide chain affect reactivity in cross-coupling reactions?
Methodological Answer:
The C-Br bond enables Suzuki or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to replace Br with aryl groups.
- Nucleophilic Substitution : Treat with NaN in DMF to yield azide derivatives for click chemistry. Monitor by H NMR for disappearance of CHBr signals .
Basic: What analytical methods are critical for assessing purity in academic research?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm. Purity >95% is ideal.
- Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.4% of theoretical values .
Advanced: How can computational modeling predict the compound’s interactions in biological systems?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes with hydrophobic pockets). The trifluoromethyl groups enhance lipophilicity, which improves membrane permeability. MD simulations (AMBER/CHARMM) evaluate conformational stability in aqueous environments. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
